molecular formula C12H7FO B3111381 1-Fluorodibenzo[b,d]furan CAS No. 182349-08-2

1-Fluorodibenzo[b,d]furan

Cat. No.: B3111381
CAS No.: 182349-08-2
M. Wt: 186.18 g/mol
InChI Key: ZKWVQQKHVNMZGM-UHFFFAOYSA-N
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Description

Contextualizing Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org Fluorine is the most electronegative element and is small in size, leading to the formation of strong, short carbon-fluorine bonds. chinesechemsoc.org These characteristics can enhance metabolic stability, lipophilicity, and permeability of a compound. chinesechemsoc.org Consequently, fluorinated compounds have found extensive applications in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgmdpi.com

The last decade has seen remarkable progress in organofluorine chemistry, with the development of novel and more efficient fluorinating agents, both electrophilic and nucleophilic. mdpi.commdpi.com New synthetic methodologies have emerged, including those involving fluorinated radicals, electrochemical fluorination, and transition metal-catalyzed reactions, which are often safer and more effective than traditional methods. chinesechemsoc.orgmdpi.com Stereoselective fluorination techniques have also advanced significantly, allowing for the precise synthesis of complex chiral fluorinated molecules. numberanalytics.com These advancements continue to drive innovation across various scientific disciplines, highlighting the critical role of organofluorine chemistry in addressing contemporary scientific challenges. mdpi.commdpi.com

Significance of Dibenzo[b,d]furan Scaffolds in Chemical Science

The dibenzo[b,d]furan scaffold is a three-ring heterocyclic system consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. solubilityofthings.com This rigid, planar structure imparts unique electronic and photophysical properties, making it a valuable building block in several areas of chemical science. solubilityofthings.comossila.com

In materials science , dibenzofuran (B1670420) derivatives are utilized in the development of organic light-emitting diodes (OLEDs). solubilityofthings.comossila.com Their high thermal stability and electron-transporting capabilities make them suitable as host materials or as components of hole-blocking layers in phosphorescent OLEDs (PhOLEDs), contributing to high efficiency and long device lifetimes. rsc.org Specifically, dimers of dibenzofuran have been designed to maximize thermal properties without significantly reducing the triplet energy, a crucial factor for efficient blue PhOLEDs. rsc.org

In medicinal chemistry , the dibenzofuran framework is present in various natural products and synthetic compounds with a wide range of biological activities. researchgate.net Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netopenmedicinalchemistryjournal.com For instance, certain dibenzofuran-based compounds have shown potent inhibitory activity against protein kinases like CK2, which are implicated in cancer cell proliferation. acs.org The structural rigidity and specific substitution patterns of the dibenzofuran scaffold allow for precise interactions with biological targets.

The dibenzofuran core is also a subject of study in environmental science , as polyhalogenated dibenzofurans are recognized as persistent organic pollutants. mdpi.comepa.gov Understanding the chemical behavior and potential toxicity of these compounds is crucial for environmental risk assessment. epa.gov

Research Imperatives and Scope for 1-Fluorodibenzo[b,d]furan Investigation

The intersection of organofluorine chemistry and the chemistry of dibenzo[b,d]furans presents a compelling area for scientific inquiry, specifically focusing on compounds like this compound. The strategic placement of a fluorine atom onto the dibenzofuran scaffold is expected to modulate its inherent properties, opening new avenues for research and application.

The primary research imperatives for investigating this compound include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound is a fundamental objective. While some synthetic approaches to fluorinated dibenzofurans have been reported, including photoinduced synthesis and methods utilizing cyclic diaryliodonium triflates, dedicated studies on the 1-fluoro isomer are less common. conicet.gov.aracs.org Detailed characterization of its physicochemical properties is essential. nih.govchemicalbook.com

Materials Science Applications: Given the utility of dibenzofurans in OLEDs and other organic electronics, a key research direction is to explore how the introduction of a fluorine atom at the 1-position affects the electronic and photophysical properties. ossila.comrsc.org Fluorination can influence energy levels, charge transport characteristics, and stability, potentially leading to improved materials for electronic devices. google.comdntb.gov.ua

Medicinal Chemistry Potential: Investigating the biological activity of this compound is another critical area. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. cas.cn Therefore, exploring the potential of this compound as a scaffold for novel therapeutic agents is a logical and promising research endeavor.

The scope of investigation for this compound is thus broad, spanning from fundamental synthetic chemistry to applied materials and medicinal science. Elucidating the structure-property relationships imparted by the fluorine substituent is central to unlocking the full potential of this specific organofluorine compound.

Data on this compound and Related Compounds

Below are tables detailing the available chemical data for this compound and a comparative analysis with its parent compound and other derivatives.

Table 1: Chemical Properties of this compound

This table provides a summary of the known chemical identifiers and properties for this compound.

PropertyValueSource
CAS Number 182349-08-2 chemicalbook.comaksci.com
Molecular Formula C₁₂H₇FO nih.govaksci.com
Molecular Weight 186.18 g/mol aksci.com
Purity ≥95% aksci.com
Physical State White solid baranlab.orgumich.edu
Melting Point 52.4‒53.3 ºC umich.edu

Table 2: Comparative Data of Dibenzofuran Derivatives

This table compares this compound with its parent compound, Dibenzofuran, and another fluorinated isomer, 2-Fluorodibenzo[b,d]furan, to highlight the effects of substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Research ApplicationSource
Dibenzofuran C₁₂H₈O168.19White crystalline solidOrganic synthesis, materials science solubilityofthings.commedchemexpress.com
This compound C₁₂H₇FO186.18White solidResearch chemical aksci.comumich.edu
2-Fluorodibenzo[b,d]furan C₁₂H₇FO186.18White solidResearch chemical acs.orgbaranlab.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWVQQKHVNMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Fluorodibenzo B,d Furan and Analogous Fluorinated Dibenzo B,d Furan Derivatives

Regioselective Fluorination Strategies

Introducing a fluorine atom at a specific position on the dibenzo[b,d]furan scaffold is a key challenge. The two primary approaches to achieve this are electrophilic and nucleophilic fluorination.

Electrophilic Fluorination Approaches and Reagent Design

Electrophilic fluorination involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic fluorine atom ("F+"). For dibenzo[b,d]furan, which is an electron-rich heterocycle, this method can be effective. However, controlling the position of fluorination (regioselectivity) is a significant hurdle.

A prominent and widely used electrophilic fluorinating agent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™ F-TEDA-BF4. researchgate.netenamine.net This reagent is a stable, crystalline solid that is safer and easier to handle than many other fluorinating agents like molecular fluorine. enamine.netcas.cz Selectfluor is effective for the fluorination of various activated aromatic compounds, including phenols and their derivatives. researchgate.netwikipedia.org The reaction mechanism is thought to proceed via a single electron transfer (SET) from the aromatic substrate to Selectfluor. rsc.org

The regioselectivity of the fluorination of dibenzofuran (B1670420) can be influenced by the choice of fluorinating agent. For instance, fluorination of dibenzofuran with caesium fluoroxysulfate (CFS) yields a mixture of isomers: 1-fluoro-, 2-fluoro-, and 3-fluorodibenzofuran. cas.czresearchgate.net The product distribution is similar to that observed in nitration and aligns with the calculated highest occupied molecular orbital (HOMO) electron density, suggesting an electron transfer pathway. cas.czresearchgate.net

Challenges in electrophilic fluorination of phenols and related compounds include achieving high ortho/para selectivity and preventing dearomatization. wikipedia.org To overcome some of these challenges, researchers have explored the use of ionic liquids as "green" solvents, which can improve chemoselectivity and yield. researchgate.net

Table 1: Electrophilic Fluorination of Dibenzo[b,d]furan

Fluorinating AgentProduct(s)Observations
Caesium fluoroxysulfate (CFS)1-fluoro-, 2-fluoro-, and 3-fluorodibenzofuranProduct distribution is similar to nitration. cas.czresearchgate.net
Selectfluor™ F-TEDA-BF4Fluorinated dibenzofuransA stable and easy-to-handle reagent. researchgate.netenamine.net

Nucleophilic Fluorination Techniques and Fluoride (B91410) Source Optimization

Nucleophilic aromatic substitution (SNAr) offers an alternative route to fluorinated dibenzo[b,d]furans. This approach typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride ion. The success of this reaction depends on the activation of the aromatic ring by electron-withdrawing groups.

A key advantage of nucleophilic fluorination is the potential for high regioselectivity, as the position of the fluorine atom is determined by the location of the leaving group on the starting material. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine via a nucleophilic pathway. harvard.edu

Modern advancements have focused on developing milder and more efficient methods. For instance, a one-pot, four-step procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular SNAr has been developed for the synthesis of dibenzofurans from fluoroarenes and 2-bromophenyl acetates. acs.orgnih.gov In this sequence, the final cyclization step involves the nucleophilic attack of a phenoxide onto a fluorine-bearing ring, displacing the fluoride ion to form the furan (B31954) ring. acs.orgnih.gov To facilitate this intramolecular SNAr, especially for less activated substrates, reaction conditions can be optimized by changing the solvent to DMF and adding a base like cesium carbonate (Cs2CO3). acs.orgnih.gov

The choice of fluoride source is critical for the success of nucleophilic fluorination. While alkali metal fluorides are inexpensive, their low solubility and nucleophilicity can be problematic. harvard.edu The development of more soluble and reactive fluoride sources continues to be an active area of research.

Cyclization-Based Syntheses of the Dibenzo[b,d]furan Core

An alternative to direct fluorination of a pre-formed dibenzo[b,d]furan is to construct the heterocyclic core from precursors that already contain the fluorine atom. This approach offers excellent control over the final position of the fluorine substituent.

Palladium-Catalyzed Intramolecular C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-O bond necessary for the dibenzo[b,d]furan skeleton. A common strategy involves the intramolecular cyclization of 2-halo-2'-hydroxybiphenyls. thieme-connect.de If the starting biphenyl (B1667301) contains a fluorine atom at the desired position, this method provides direct access to the corresponding fluorinated dibenzo[b,d]furan.

For example, a one-pot synthesis of dibenzofurans has been developed that involves an initial SNAr reaction to form a diaryl ether, followed by an intramolecular palladium-catalyzed aryl-aryl coupling reaction. nih.govjst.go.jp Another efficient method utilizes reusable Pd/C as a catalyst for the cyclization of o-iododiaryl ethers under ligand-free conditions. organic-chemistry.org The synthesis of these precursors can be achieved in one pot through sequential iodination and O-arylation of phenols. organic-chemistry.org

Researchers have also developed a domino strategy starting from propargyl ethers of 2-halo phenol (B47542) derivatives. acs.org This involves a Pd(0)-catalyzed intramolecular carbopalladation/Suzuki coupling, followed by an iron(III)-catalyzed cycloisomerization and aromatization to yield fused dibenzofuran derivatives. acs.org Furthermore, palladium catalysis can be used for the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans. organic-chemistry.org

To address the challenge of C-H functionalization in electron-rich systems, a protocol using tetrabutylammonium (B224687) acetate (B1210297) (NBu4OAc) with a palladium catalyst has been shown to be effective for synthesizing electron-rich dibenzofurans. soton.ac.uk

Table 2: Palladium-Catalyzed Cyclization Approaches

Starting MaterialCatalyst SystemKey Features
2-Halo-2'-hydroxybiphenylsPalladium catalystIntramolecular C-O bond formation. thieme-connect.de
Aryl halides and ortho-bromophenolsPd catalyst, K2CO3One-pot SNAr and intramolecular aryl-aryl coupling. nih.govjst.go.jp
o-Iododiaryl ethersReusable Pd/CLigand-free conditions. organic-chemistry.org
Propargyl ethers of 2-halo phenolsPd(0) catalyst, then Fe(III) catalystDomino strategy leading to fused dibenzofurans. acs.org
ortho-Diazonium salts of diaryl ethersPalladium acetateBase-free conditions. organic-chemistry.org
Electron-rich diaryl ethersPd catalyst, NBu4OAcEffective for electron-rich substrates. soton.ac.uk

Photoinduced Electron Transfer (eT) Mediated Cyclizations (SRN1 Mechanism)

Photoinduced reactions provide another avenue for the synthesis of dibenzo[b,d]furans. These reactions often proceed via a radical nucleophilic substitution (SRN1) mechanism. acs.orgconicet.gov.arnih.gov This pathway involves the generation of radical intermediates through electron transfer, which then undergo cyclization. acs.orgconicet.gov.ar

One strategy involves a three-step process: bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and finally, a photoinduced cyclization to form the dibenzofuran. acs.orgconicet.gov.arnih.gov An alternative, metal-free approach involves the photoinduced intermolecular reaction between a substituted phenol and an o-dihalobenzene. acs.orgconicet.gov.ar The yields for these reactions can range from low to moderate, and the choice of solvent is crucial. acs.orgconicet.gov.arnih.gov The SRN1 mechanism is supported by the fact that the reaction does not proceed in the absence of light. conicet.gov.ar This method has been used to functionalize dibenzofurans by leveraging the generation of aryl radicals from halogenated biphenyls. vulcanchem.com

Metal-Free and Oxygen-Mediated Cyclization Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methods to improve the environmental friendliness of chemical processes. Several metal-free approaches for the synthesis of dibenzo[b,d]furans have been reported.

One such method involves the reaction of 2,2'-difluoro-1,1'-biphenyls with potassium tert-butoxide (t-BuOK) under microwave irradiation. researchgate.net In this reaction, t-BuOK serves as an oxygen source, enabling the one-pot replacement of both fluorine atoms to form the dibenzofuran ring. researchgate.netnih.gov The reaction is believed to have a radical nature. researchgate.netresearchgate.net This method shows good regioselectivity, favoring the substitution of fluorine atoms at the 2 and 2' positions. nih.gov

Another metal-free approach utilizes activated γ-Al2O3 as a catalyst and oxygen source for the cyclization of fluorinated biphenyls. researchgate.net This solvent-free method is environmentally friendly but is not compatible with substrates containing bromine or iodine. researchgate.net

Additionally, a double functionalization of 2'-amino-biphenyl-2-ols using sodium nitrite (B80452) (NaNO2) in trifluoroacetic acid (TFA) and water has been shown to produce 4-nitrodibenzofurans in a one-pot, metal-free process. psu.edu This reaction proceeds through nitration of the phenol ring followed by a Sandmeyer-type reaction to form the dibenzofuran ring. psu.edu

Modular Approaches and Multi-Component Coupling Reactions

A notable modular strategy for constructing substituted furans involves a cascade reaction beginning with the trans-diboration of propargyl alcohols. This is followed by a regioselective acylation, cyclization, and dehydration, all facilitated by a palladium/copper co-catalyst system. The resulting trisubstituted furylboronic acid pinacol (B44631) esters can then undergo Suzuki coupling to introduce a fourth substituent. This method's modularity is a key feature, allowing for the systematic variation of substituents around the furan core. d-nb.info

Another innovative multi-component approach generates a phosphorus-containing 1,3-dipole from the reaction of an aldehyde, an acid chloride, and a phosphonite. This dipole can then undergo a 1,3-dipolar cycloaddition with an alkyne to produce highly substituted furans. The independent variability of the aldehyde, acid chloride, and alkyne components provides a highly modular route to a diverse range of furan derivatives. rsc.org Such strategies, while not yet explicitly detailed for 1-fluorodibenzo[b,d]furan, lay the groundwork for future applications in the targeted synthesis of fluorinated heterocyclic systems.

Directed ortho-Metalation and Cross-Coupling Integrations

Directed ortho-metalation (DoM) is a potent tool for the regioselective functionalization of aromatic rings, and its integration with cross-coupling reactions provides a streamlined pathway to complex molecules like dibenzofurans. beilstein-journals.org This strategy often utilizes a directing group to position a metalating agent at a specific ortho-position, followed by quenching with an electrophile or a transition-metal catalyzed cross-coupling reaction.

A one-pot, four-step sequence has been developed for the synthesis of dibenzofurans from fluoroarenes and 2-bromophenyl acetates. acs.orgnih.gov This procedure involves a directed ortho-lithiation of the fluoroarene, followed by zincation, a Negishi cross-coupling reaction, and an intramolecular nucleophilic aromatic substitution (SNAr). acs.orgnih.govresearchgate.net The fluorine substituent serves a dual role, first as a directing group for the metalation and then as a leaving group in the final cyclization step. acs.orgresearchgate.net For fluoroarenes, which are less reactive towards intramolecular SNAr, a stronger base system like nBuLi/KOtBu is required for the initial DoM step. acs.orgnih.gov Following the cross-coupling, a solvent exchange to DMF and the addition of a base like cesium carbonate facilitates the final ring-closing SNAr reaction to form the dibenzofuran scaffold. acs.orgnih.gov This methodology has been successfully applied to synthesize various substituted dibenzofurans, including fluorinated derivatives. For instance, 1,4- and 1,2-difluorobenzene (B135520) can be used to produce the corresponding fluoro-substituted dibenzofurans. nih.govresearchgate.net

The versatility of this approach is demonstrated by its ability to create a range of functionalized dibenzofurans by varying both the fluoroarene and the 2-bromophenyl acetate coupling partners. nih.govresearchgate.net This modularity is crucial for accessing specific isomers and substitution patterns that are of interest for applications in materials science, such as host materials for blue phosphorescent organic light-emitting diodes (OLEDs). researchgate.net

Starting FluoroareneStarting 2-Bromophenyl AcetateProductYield (%)
Fluorobenzene2-Bromophenyl acetateDibenzo[b,d]furan82
3,4-Dimethylfluorobenzene2-Bromophenyl acetate2,3-Dimethyldibenzo[b,d]furan53
1,4-Difluorobenzene2-Bromophenyl acetate2-Fluorodibenzo[b,d]furan-
1,2-Difluorobenzene2-Bromophenyl acetateThis compound-

Table 1: Examples of Dibenzofurans Synthesized via Directed ortho-Metalation and Cross-Coupling Integration. Data sourced from multiple studies. nih.govresearchgate.net

Tandem Reactions for Fluorinated Dibenzo[b,d]furan Construction

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. beilstein-journals.org These reactions are particularly valuable for the construction of complex polycyclic frameworks like fluorinated dibenzo[b,d]furans.

One notable catalyst-free approach involves the "ladderization" of 2,2'-difluoro-1,1'-biphenyls using potassium tert-butoxide (t-BuOK) as both a base and an oxygen source. d-nb.inforesearchgate.netnih.gov The reaction, often accelerated by microwave irradiation, proceeds through a proposed radical nucleophilic aromatic substitution (S-RN-1) mechanism. This method allows for the one-pot replacement of two fluorine atoms to construct the dibenzofuran ring system. researchgate.net The reaction has been shown to be effective for a variety of substituted 2,2'-difluoro-1,1'-biphenyls, yielding the corresponding dibenzofuran derivatives. nih.gov For example, the synthesis of 2-fluorodibenzo[b,d]furan has been achieved in 80% yield from a cyclic diaryliodonium triflate and water in the presence of a copper catalyst. acs.org

Another powerful tandem strategy involves the copper-catalyzed reaction of cyclic diaryliodonium salts with water. researchgate.net This method uses water as the oxygen source to construct the dibenzofuran core. The reaction is tolerant of various functional groups, allowing for the synthesis of a range of substituted dibenzofurans. researchgate.net

Palladium-catalyzed tandem reactions have also been extensively explored. For instance, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, provides a mild and efficient route to 2,3-disubstituted benzo[b]furans. organic-chemistry.org While this specific example leads to benzofurans, the principle of combining cross-coupling and cyclization in a tandem fashion is a key strategy that can be adapted for the synthesis of the more complex dibenzofuran scaffold. The parallel synthesis of a 121-member library of multi-substituted benzo[b]furans has been demonstrated using a similar palladium/copper-catalyzed cross-coupling followed by electrophilic cyclization with iodine monochloride. acs.org

Reactant(s)Reagents and ConditionsProductYield (%)
2,2'-Difluoro-1,1'-biphenylt-BuOK, HMPA, MicrowaveDibenzo[b,d]furan-
Cyclic Diaryliodonium TriflateCuI, K2CO3, H2O2-Fluorodibenzo[b,d]furan80
o-Iodoanisole, Terminal AlkynePd/Cu catalyst, then I22,3-Disubstituted BenzofuranHigh

Table 2: Examples of Tandem Reactions for the Synthesis of Dibenzofuran and Benzofuran Derivatives. Data sourced from multiple studies. researchgate.netacs.orgorganic-chemistry.org

Mechanistic Elucidation of 1 Fluorodibenzo B,d Furan Formation and Reactivity

Investigation of Reaction Pathways in Fluorination Processes

The primary route to 1-Fluorodibenzo[b,d]furan involves the direct electrophilic fluorination of dibenzo[b,d]furan. The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence pointing towards pathways that can be broadly categorized as either a direct SN2-type attack on the fluorine atom or a process initiated by single-electron transfer (SET). wikipedia.org

The choice of fluorinating agent plays a critical role in determining the reaction pathway and the resulting product distribution. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly employed due to their relative stability and safety compared to elemental fluorine. wikipedia.org Studies on the fluorination of dibenzofuran (B1670420) have shown that different reagents can lead to varying regioselectivity. For instance, the reaction of dibenzofuran with Caesium fluoroxysulfate (CFS) yields a mixture of isomers, including this compound. The product distribution in this case is similar to that observed in nitration reactions, which suggests a mechanism influenced by the electronic properties of the dibenzofuran ring.

The general pathway for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophilic fluorine source, leading to the formation of a positively charged intermediate, which then loses a proton to restore aromaticity. However, the viability of an alternative electron transfer pathway, where an electron is first transferred from the aromatic ring to the fluorinating agent, has also been proposed and is supported by computational and experimental evidence in certain systems. wikipedia.org

Fluorinating AgentThis compound2-Fluorodibenzo[b,d]furan3-Fluorodibenzo[b,d]furanSource
Caesium fluoroxysulfate (CFS)27%46%27%
SelectfluorSimilar to CFSSimilar to CFSSimilar to CFS

This table summarizes the regioselectivity of the fluorination of dibenzo[b,d]furan with N-F type electrophilic fluorinating agents.

Characterization of Reactive Intermediates and Transition States

The precise characterization of reactive intermediates and transition states in the fluorination of dibenzofuran is challenging due to their transient nature. However, mechanistic studies provide insight into their likely structures.

In a classic electrophilic aromatic substitution (SNAr) mechanism, the key reactive intermediate is a carbocationic species known as an arenium ion, or Wheland intermediate. For the formation of this compound, this would involve the attack of the C1-C9b bond on the electrophilic fluorine, resulting in a resonance-stabilized cation with the positive charge delocalized across the aromatic system and the fluorine atom attached at the C1 position. The stability of this intermediate, relative to the intermediates formed by attack at other positions, influences the regioselectivity of the reaction.

Alternatively, if the reaction proceeds via a single-electron transfer (SET) mechanism, the initial intermediate would be a dibenzofuran radical cation. wikipedia.org This species is formed by the transfer of an electron from the highest occupied molecular orbital (HOMO) of the dibenzofuran to the fluorinating agent. The subsequent step would involve the collapse of this radical cation-radical anion pair to form the C-F bond. The product distribution being in accordance with the calculated HOMO electron density for dibenzofuran lends support to the presence of this electron transfer pathway.

Electron Transfer and Radical Mechanisms in Cyclization

While the formation of this compound is typically achieved by fluorinating the pre-formed dibenzofuran ring system, radical mechanisms and electron transfer processes are fundamental to the cyclization reactions that can form the dibenzofuran core itself. researchgate.net

Single-electron transfer (SET) is a key initiation step in various organic reactions. researchgate.net In the context of forming the furan (B31954) ring of dibenzofuran, SET can initiate radical cyclization cascades. researchgate.netnih.gov For example, a radical can be generated on a precursor molecule, which then undergoes an intramolecular cyclization by attacking another part of the molecule, ultimately leading to the fused ring system. wikipedia.orgaalto.fi Such radical cyclizations are powerful methods for constructing dihydrobenzofuran derivatives, which can be precursors to the fully aromatic dibenzofuran structure. rsc.org

The relevance of these mechanisms to the fluorination process itself is highlighted by the proposed SET pathway in electrophilic fluorination. wikipedia.org The initial formation of a dibenzofuran radical cation intermediate via electron transfer to the N-F reagent is a key feature of this mechanistic proposal. This suggests that the electronic properties facilitating radical-based cyclizations are also at play during the subsequent C-F bond formation step.

Substituent Effects on Reaction Selectivity and Efficiency

The introduction of a substituent onto the dibenzofuran ring prior to fluorination will significantly alter the outcome. The principles of electrophilic aromatic substitution generally apply:

Electron-donating groups (e.g., -OH, -OMe, alkyl groups) activate the ring towards electrophilic attack and are typically ortho, para-directing. A donating group on one of the benzene (B151609) rings would be expected to enhance the rate of fluorination and direct the incoming fluorine to specific positions relative to the substituent.

Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) deactivate the ring, making the reaction less efficient. researchgate.net These groups are meta-directing. The presence of a strongly deactivating group can significantly hinder or prevent the fluorination reaction under standard conditions. researchgate.net

In the context of synthesizing specifically functionalized fluorodibenzofurans, understanding these directing effects is paramount for designing efficient synthetic routes. nih.gov For instance, achieving selective fluorination at the C1 position might require the presence of a directing group at a specific location on the scaffold to electronically favor that site over others. The strong electron-withdrawing nature of the fluorine atom itself means that once introduced, it will deactivate the ring towards further electrophilic substitution. nih.gov

Comprehensive Spectroscopic and Structural Characterization of 1 Fluorodibenzo B,d Furan

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-Fluorodibenzo[b,d]furan, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a complete picture of its covalent framework and the electronic environment of each nucleus.

Application of ¹H, ¹³C, and ¹⁹F NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. oregonstate.edu In the aromatic region (typically 7.0-9.0 ppm), the seven protons of this compound would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons (³JHH) and across the furan (B31954) ring. The protons closest to the fluorine atom and the oxygen atom would experience distinct chemical shifts due to their unique electronic environments. oregonstate.eduresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. hmdb.ca With 12 carbon atoms in the dibenzofuran (B1670420) skeleton, the spectrum would show distinct signals for each, with their chemical shifts influenced by the electronegativity of the attached atoms (F, O) and their position within the aromatic system. The carbon atom directly bonded to the fluorine (C-1) would exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. This direct C-F coupling is a powerful diagnostic tool for confirming the position of fluorination. rsc.org

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.orgbiophysics.org The spectrum for this compound would show a single signal for the fluorine atom at position 1. Its chemical shift is highly sensitive to the molecular environment. biophysics.org Furthermore, this fluorine signal would be split by coupling to adjacent protons (primarily H-2), providing crucial evidence for its specific location on the aromatic ring. wikipedia.org

Table 1: Representative NMR Spectral Data for Fluorinated Dibenzofuran Analogs
TechniqueNucleusTypical Chemical Shift (δ) Range (ppm)Key Features and Coupling
¹H NMRAromatic Protons7.0 - 8.5Complex multiplets due to 3JHH and long-range couplings.
¹³C NMRAromatic Carbons110 - 160Signals are influenced by proximity to heteroatoms.
Carbon-Fluorine (C-F)Variable (often downfield)Large one-bond coupling constant (1JC-F, ~240-260 Hz).
¹⁹F NMRAryl Fluoride (B91410)-100 to -140Coupling to ortho-protons (3JH-F, ~8-10 Hz) is typically observed. wikipedia.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsional angles. redalyc.org

An analysis of a single crystal of this compound would reveal the planarity of the dibenzofuran system and the packing of molecules in the crystal lattice. mdpi.com Intermolecular interactions, such as π-π stacking or C-H···F and C-H···O hydrogen bonds, which govern the solid-state properties of the material, could be identified and characterized. redalyc.org While this technique provides the most accurate structural data, its application is contingent on the ability to grow single crystals of suitable quality. mdpi.com Specific crystallographic data for this compound is not available in the surveyed literature, but analysis of related furan-containing compounds demonstrates the power of the technique. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₇FO), HRMS would confirm its molecular formula by providing a measured mass that corresponds very closely to its calculated exact mass of 186.0481 g/mol .

Electron Impact Mass Spectrometry (EI-MS) provides insight into the stability of the molecule and yields a characteristic fragmentation pattern that can be used for structural identification. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic core. libretexts.org For this compound, the molecular ion peak (M⁺) at m/z 186 would be expected to be prominent due to the stability of the aromatic system. Common fragmentation pathways for related compounds often involve the loss of small, stable neutral molecules. nih.govimreblank.ch

Table 2: Predicted Mass Spectrometry Data for this compound
AnalysisExpected ResultPlausible Fragmentation PathwayResulting Ion (m/z)
Molecular FormulaC₁₂H₇FO--
Exact Mass186.0481--
Molecular Ion (M⁺)m/z 186-186
FragmentationCharacteristic FragmentsLoss of CO158
Loss of F•167

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule and is fundamental to understanding its photophysical properties. biocompare.com These techniques are used to characterize the interaction of the molecule with light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of π→π* transitions within the conjugated aromatic system. rsc.org The dibenzofuran core dictates the primary absorption profile, and the fluorine substituent may cause subtle shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to the parent dibenzofuran. researchgate.net

Fluorescence Spectroscopy: Many rigid aromatic molecules like dibenzofuran are fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound would likely exhibit fluorescence emission at a longer wavelength (a Stokes shift). researchgate.net The fluorescence quantum yield, a measure of the efficiency of the emission process, and the fluorescence lifetime are key parameters that characterize the excited state of the molecule. These properties are highly sensitive to the molecular environment and can be influenced by solvent polarity. rsc.org

Electrochemical Analysis for Redox Properties and Frontier Orbital Accessibility

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of a molecule. jh.eduals-japan.com By measuring the current response to a changing applied potential, CV can determine the oxidation and reduction potentials of a species. als-japan.com

For this compound, CV would reveal its propensity to be oxidized (lose an electron) or reduced (gain an electron). researchgate.net These redox potentials are directly related to the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The oxidation potential is correlated with the HOMO energy level, while the reduction potential is related to the LUMO energy level. acs.org These parameters are critical for assessing the suitability of the compound for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the orbital energies dictate charge injection and transport properties. rsc.orgresearchgate.net

Emerging Spectroscopic Techniques for Fine Structural Details

While conventional spectroscopic methods provide a wealth of information, emerging techniques offer new avenues for probing finer structural and dynamic details. crccare.com For compounds like this compound, which may exist in complex mixtures with its isomers, advanced analytical methods are particularly valuable.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This hyphenated technique separates ions in the gas phase based on their size, shape, and charge. IMS-MS could potentially be used to separate isomers of fluorodibenzofuran that are difficult to resolve chromatographically. This provides an additional dimension of separation and characterization beyond just mass-to-charge ratio. eurl-pops.eu

Advanced NMR Techniques: In-cell NMR spectroscopy is an emerging method used to study the behavior and interactions of molecules within a living cellular environment. beilstein-journals.org For a compound like this compound, ¹⁹F NMR-based screening techniques could be employed to study its binding interactions with biological targets, leveraging the high sensitivity of the fluorine nucleus and the lack of background signals in most biological systems. beilstein-journals.orgrsc.org

Theoretical and Computational Chemistry of 1 Fluorodibenzo B,d Furan Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules in quantum chemistry and materials science. aimspress.com Unlike traditional methods based on complex many-electron wave functions, DFT utilizes the electron density, a simpler quantity, to calculate the ground-state energy and other properties of a system. scispace.comacs.org This approach offers a balance of computational cost and accuracy, making it suitable for studying medium to large aromatic systems like 1-fluorodibenzo[b,d]furan. aimspress.com Fundamental concepts within DFT, such as the Kohn-Sham equations, allow for the system of interacting electrons to be mapped to a simpler system of non-interacting electrons moving in an effective potential. scispace.com The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional, which approximates the complex many-body effects. nih.gov Various functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA) and hybrid functionals, are available to describe different molecular properties with varying degrees of accuracy. aimspress.com

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability, as it requires more energy to excite an electron from the occupied to the unoccupied orbitals. nih.gov

For aromatic systems like this compound, both the HOMO and LUMO are typically π-type orbitals distributed across the conjugated backbone. nih.gov The introduction of a fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO levels compared to the parent dibenzofuran (B1670420). The precise distribution of these orbitals determines the most likely sites for electrophilic and nucleophilic attack. DFT calculations can map these orbital densities, showing that for many dibenzofuran derivatives, the HOMO and LUMO are spread over the entire π-conjugated framework. nih.govresearchgate.net

Below is an interactive table with representative data from DFT calculations on related aromatic systems, illustrating typical FMO energy values.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis Set
Furan-cored AIEgen (TPE-F)-5.48-1.783.70DFT
Thiophene-cored AIEgen (TPE-T)-5.41-1.933.48DFT
N-Butyl-1H-benzimidazole-6.34-0.985.36DFT
7-hydroxy-4-methyl coumarin-6.64-1.994.65CAM-B3LYP/6-31+G

This table presents data for illustrative purposes based on published calculations for similar heterocyclic and aromatic compounds to provide context for the values expected for this compound. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate vertical electronic excitation energies, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov This method allows for the prediction and interpretation of a molecule's electronic absorption spectrum by identifying the specific molecular orbital transitions responsible for each absorption band. researchgate.netredalyc.org

For this compound, the primary electronic transitions are expected to be of the π → π* type, characteristic of conjugated aromatic systems. TD-DFT calculations can determine the energy and oscillator strength of these transitions. The oscillator strength is a theoretical measure of the intensity of an electronic transition. Major absorptions in the UV-Vis spectrum correspond to transitions with high oscillator strength, typically from orbitals near the HOMO to those near the LUMO. nih.gov For instance, key transitions might include HOMO → LUMO, HOMO-1 → LUMO, and HOMO → LUMO+1. nih.gov

The following table shows hypothetical but representative TD-DFT data for the main electronic transitions in a molecule like this compound.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.08HOMO → LUMO (95%)
S0 → S22850.25HOMO-1 → LUMO (88%)
S0 → S32600.15HOMO → LUMO+1 (92%)
S0 → S42450.95HOMO-2 → LUMO (50%), HOMO → LUMO+2 (45%)

This table is illustrative and provides a theoretical prediction of the electronic spectrum. The values are representative of typical π → π transitions in aromatic ethers.*

Mechanistic Modeling and Reaction Pathway Simulations

Mechanistic modeling uses computational methods to simulate the step-by-step process of a chemical reaction. researchgate.netunitn.it By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This provides deep insights into reaction feasibility, rates, and the factors controlling selectivity, which are often difficult to probe experimentally. nih.gov For the synthesis of substituted dibenzofurans, these models can clarify complex reaction mechanisms, such as those involving transition-metal catalysis or photoinduced cyclizations. rsc.orgacs.org

A key application of mechanistic modeling is the energetic profiling of reaction pathways. This involves locating the transition state (TS) for each elementary step and calculating its energy relative to the reactants, which gives the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Common synthetic routes to the dibenzofuran core include intramolecular C-O bond formation from 2-arylphenols (e.g., via SNAr) or intramolecular C-C bond formation from diaryl ethers (e.g., via C-H activation). acs.orgmdpi.com

For example, in a palladium-catalyzed intramolecular C-O bond formation, DFT can be used to model the key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond (where X is a halide) of a precursor like a 2-bromo-2'-fluorobiphenyl ether.

Reductive Elimination: The C-O bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Computational analysis would provide the activation barriers for each step, identifying the rate-determining step of the catalytic cycle. While specific energetic data for this compound synthesis is not widely published, studies on similar cyclization reactions provide a framework for understanding the process.

Reaction StepReactantTransition StateProductΔE (kcal/mol)ΔG (kcal/mol)
Oxidative AdditionPd(0)L2 + Ar-Br[L2Pd(Ar)(Br)]‡L2Pd(Ar)(Br)+15.2+16.5
Reductive EliminationL2Pd(Ar)(OAr')[L2Pd(Ar)(OAr')]‡Pd(0)L2 + Ar-O-Ar'+22.5+24.0

This table contains representative activation energy (ΔE) and Gibbs free energy of activation (ΔG) values for key steps in a hypothetical cross-coupling/cyclization reaction, illustrating how energetic profiling distinguishes different pathways.

Regioselectivity—the preference for bond formation at one position over another—is a critical aspect of synthesizing substituted aromatic compounds. Computational modeling is an invaluable tool for predicting and explaining the regiochemical outcomes of reactions. nih.gov By calculating the activation energies for the formation of different possible isomers, the most favorable reaction pathway can be identified.

In the synthesis of this compound, regioselectivity can be a challenge. For instance, direct fluorination of dibenzofuran could potentially yield four different mono-fluoro isomers (1-F, 2-F, 3-F, 4-F). DFT calculations can predict the outcome by:

Analyzing Frontier Orbitals: The site with the highest HOMO density is most susceptible to electrophilic attack.

Modeling Reaction Intermediates: Calculating the relative stabilities of intermediates (like a Wheland intermediate in electrophilic substitution) for attack at each position. The most stable intermediate typically corresponds to the major product.

Calculating Transition State Energies: Determining the activation energy for forming each regioisomer. The pathway with the lowest energy barrier will be the dominant one. nih.gov

Computational studies on related systems have shown that factors like steric hindrance and the electronic influence of the furan (B31954) oxygen atom play a significant role in directing substituents. For instance, in the intramolecular cyclization of a substituted biaryl precursor, DFT can predict whether cyclization will lead to the 1-fluoro isomer or another isomer by comparing the transition state energies for the alternative ring closures. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or biological activity. nih.govunimore.it The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. researchgate.net Developing a QSPR model typically involves calculating a large number of molecular descriptors (e.g., electronic, topological, geometrical) and then using statistical methods like multiple linear regression (MLR) or machine learning to build a predictive equation. unimore.itresearchgate.net

For this compound and its derivatives, QSPR models could be developed to predict environmentally relevant properties. Studies on related polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs) have successfully used QSPR to predict properties like aqueous solubility, vapor pressure, and partition coefficients (Kow, Koa), which are crucial for assessing environmental fate and transport. researchgate.net Similar models have been created to predict gas chromatographic retention times, which is useful for analytical identification. nih.gov

A hypothetical QSPR model for predicting the n-octanol/water partition coefficient (log Kow) of fluorinated dibenzofurans might take the form:

log K_ow = c_0 + c_1(Polarizability) + c_2(Dipole Moment) + c_3(HOMO Energy)

Where the coefficients (c0, c1, c2, c3) are determined by fitting the model to experimental data from a set of known compounds. Such models, once validated, can provide rapid and cost-effective property estimations for newly synthesized or uncharacterized compounds. nih.gov

Derivation of Molecular Descriptors for Performance Prediction

Molecular descriptors are numerical values that encode chemical information and are used to create a quantitative relationship between the structure of a molecule and its properties. For this compound, these descriptors are crucial for predicting its performance in various applications, such as organic electronics. The derivation of these descriptors typically involves computational methods like Density Functional Theory (DFT). researchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wide array of descriptors can be calculated. These are broadly categorized into several classes, including topostructural (TS), topochemical (TC), geometrical, and quantum-chemical (QC) descriptors. niscpr.res.in TS and TC descriptors are derived from the 2D representation of the molecule, considering aspects like atom connectivity and bond types. niscpr.res.in Geometrical descriptors, as the name suggests, are based on the 3D structure, while QC descriptors are derived from the electronic structure of the molecule. niscpr.res.in

For a molecule like this compound, quantum-chemical descriptors are particularly insightful. These include properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). acs.orgchemmethod.com The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. chemmethod.com A smaller gap often suggests higher reactivity. The MEP helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. chemmethod.com

Software packages like Gaussian, GAMESS, or specialized tools like Dragon are often employed to calculate a comprehensive set of these descriptors. talete.mi.it These calculated values then serve as the input for developing predictive models.

Table 1: Representative Molecular Descriptors for this compound

Descriptor Category Descriptor Name Illustrative Value Significance
Quantum-Chemical HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy -1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability
Dipole Moment 2.1 D Polarity and intermolecular interactions
Topological Wiener Index 158 Molecular branching
Kier & Hall Connectivity 4.87 Molecular size and shape
Geometrical Molecular Surface Area 210 Ų Interaction potential with other molecules

Note: The values presented in this table are illustrative and representative of what would be obtained from computational calculations for the purpose of predictive modeling.

Predictive Models for Optoelectronic and Material Attributes

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the derived molecular descriptors with specific optoelectronic and material properties. niscpr.res.inmi-6.co.jp These models are statistical in nature and can range from simple linear regressions to more complex machine learning algorithms like artificial neural networks or support vector machines. arxiv.org

For this compound, these models can be trained to predict a variety of attributes relevant to its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Key properties of interest include charge mobility, exciton (B1674681) binding energy, and absorption/emission spectra. For instance, the HOMO and LUMO energy levels are direct predictors of the ionization potential and electron affinity, which are crucial for charge injection and transport in electronic devices. scispace.com

The development of these predictive models typically involves a dataset of molecules with known properties. The molecular descriptors for these compounds are calculated, and a statistical or machine learning algorithm is used to find the mathematical relationship between the descriptors and the observed properties. Once a reliable model is established, it can be used to predict the properties of new, untested molecules like this compound.

Recent advancements have also seen the rise of deep learning and deep neural networks (DNNs) for predicting the electronic properties of organic semiconductors with high accuracy. arxiv.org These models can learn complex patterns from large datasets of molecular structures and their corresponding properties, offering a powerful tool for the in silico design of novel materials. arxiv.org

Table 2: Predicted Optoelectronic and Material Attributes for this compound

Property Predicted Value Method of Prediction Relevance in Materials Science
Ionization Potential 6.7 eV QSPR based on HOMO energy Determines hole injection efficiency
Electron Affinity 1.0 eV QSPR based on LUMO energy Determines electron injection efficiency
Hole Mobility 10⁻³ cm²/Vs Machine Learning Model Efficiency of positive charge transport
Electron Mobility 10⁻⁴ cm²/Vs Machine Learning Model Efficiency of negative charge transport
Maximum Absorption Wavelength (λ_max) 310 nm TD-DFT Calculation Light-harvesting capability

| Triplet Energy (E_T) | 2.8 eV | DFT Calculation | Suitability as a host material in phosphorescent OLEDs |

Note: The values in this table are hypothetical predictions based on established computational methodologies and are intended to illustrate the output of such predictive models.

Advanced Materials Science Applications of Fluorinated Dibenzo B,d Furan Derivatives

Design and Development in Organic Electronic and Optoelectronic Materials

The strategic incorporation of the 1-fluorodibenzo[b,d]furan moiety has proven instrumental in the design of novel organic electronic and optoelectronic materials. Its inherent electronic properties, combined with the effects of fluorination, offer a powerful tool for tailoring the performance of these materials.

Tailoring Properties for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) has emerged as a highly efficient mechanism for organic light-emitting diodes (OLEDs), enabling the harvesting of both singlet and triplet excitons. The design of TADF emitters often involves the combination of electron-donating and electron-accepting units to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap facilitates reverse intersystem crossing (RISC), a key process in TADF. beilstein-journals.org

The fluorinated dibenzo[b,d]furan core can act as a potent electron-accepting unit in TADF emitters. For instance, the introduction of a fluorine atom can enhance the electron-withdrawing nature of the dibenzo[b,d]furan moiety, which is beneficial for creating efficient TADF molecules. chemrxiv.org Research has shown that modifying a dibenzo[a,c]phenazine (B1222753) acceptor with a fluorine substituent is an effective strategy for designing orange-red/red TADF emitters with high external quantum efficiencies (EQE) and reduced efficiency roll-off. chemrxiv.org In some molecular designs, the dibenzo[b,d]furan unit itself can be a key component in achieving the desired electronic structure for blue TADF emitters. nih.gov

Furthermore, the strategic placement of fluorine atoms can influence the intermolecular interactions and thermal stability of the resulting materials, which are crucial for the longevity and performance of OLED devices. researchgate.net For example, the introduction of fluorine atoms into a [1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole]iridium(III) (Ir(dbi)3) complex led to improved device lifetime and color purity in phosphorescent OLEDs (PHOLEDs). researchgate.net

Emitter TypeCore MoietyKey FeaturesApplication
TADFFluorinated Dibenzo[a,c]phenazineOrange-red/red emission, high EQEOLEDs
PHOLEDFluorinated Ir(dbi)3 complexImproved lifetime and color purityPHOLEDs
TADFDibenzo[b,d]furan-basedBlue emissionOLEDs

Engineering for Charge Transport and Photovoltaic Applications

The electronic properties of this compound make it a valuable component in materials designed for charge transport and photovoltaic applications. The introduction of electron-withdrawing fluorine atoms can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. mdpi.com This tuning of frontier molecular orbitals is critical for efficient charge injection, transport, and separation in organic electronic devices.

In the context of hole transporting materials (HTMs) for perovskite solar cells, dibenzo[b,d]furan-centered linear molecules have been investigated. scispace.com The rigid and planar structure of the dibenzofuran (B1670420) core can facilitate intermolecular π-π stacking, which is essential for efficient charge hopping between adjacent molecules. beilstein-journals.org By functionalizing the dibenzofuran core, it is possible to create materials with tailored electronic structures and high hole mobility. scispace.com

Dibenzothiophene and its derivatives, structurally related to dibenzofurans, are also recognized for their excellent electron-conducting properties and have been utilized in organic photovoltaics (OPVs). researchgate.net The principles of molecular design involving these fused aromatic systems can be extended to fluorinated dibenzo[b,d]furan derivatives to develop high-performance materials for solar cell applications. The development of conjugated polymers incorporating dibenzothiophene-S,S-dioxide, a strong electron acceptor, highlights the potential of using electron-deficient building blocks to enhance photocatalytic activity. researchgate.net

Integration into Liquid Crystalline Systems

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. cbpbu.ac.inaps.org The introduction of fluorine atoms into organic molecules can significantly influence their mesomorphic (liquid crystalline) behavior. beilstein-journals.org While direct studies on the integration of this compound into liquid crystalline systems are not extensively documented in the provided search results, the principles of designing fluorinated liquid crystals are well-established.

The shape and polarity of a molecule are key factors in determining its ability to form liquid crystalline phases. The rigid, planar structure of the dibenzo[b,d]furan core could serve as a suitable mesogenic unit. The introduction of a fluorine atom at the 1-position would alter the molecule's dipole moment and intermolecular interactions, potentially inducing or modifying liquid crystalline behavior. The synthesis of liquid crystals containing selectively fluorinated cyclopropanes demonstrates how targeted fluorination can be used to control dielectric anisotropy, a crucial property for display applications. beilstein-journals.org

Functionalization Strategies and Role as Synthetic Building Blocks

The this compound scaffold serves as a versatile platform for the synthesis of more complex and functionalized organic materials. The presence of the fluorine atom and the aromatic rings allows for a variety of chemical transformations.

The differential reactivity of halogen substituents on the dibenzofuran core can be exploited for selective functionalization. For example, in a related compound, 1-chloro-4-fluorodibenzo[b,d]furan, the chlorine atom is more susceptible to nucleophilic aromatic substitution, while the fluorine atom can be used in directed metallation reactions. vulcanchem.com This suggests that the fluorine atom in this compound could be retained while other positions on the aromatic rings are modified.

The synthesis of various substituted dibenzofurans has been achieved through methods like copper-catalyzed or hypervalent iodine-mediated functionalization of unactivated C-H bonds. acs.org Rhodium-catalyzed reactions have also been employed to convert furans into highly functionalized pyrroles, showcasing the versatility of the furan (B31954) ring in synthetic transformations. nih.gov These synthetic strategies could potentially be applied to this compound to introduce a wide range of functional groups, thereby tailoring its properties for specific applications. For instance, the synthesis of 3-selenylbenzo[b]furan derivatives demonstrates the possibility of introducing selenium-containing moieties, which can impart unique electronic and biological properties. frontiersin.org

The development of synthetic routes to various isomers, such as 2-bromo-1-fluorodibenzo[b,d]furan, further expands the toolbox for creating precisely substituted dibenzofuran derivatives for materials science research. sigmaaldrich.combldpharm.comambeed.com

Structure-Performance Relationships in Fluorinated Dibenzo[b,d]furan-Based Materials

The relationship between the molecular structure of fluorinated dibenzo[b,d]furan derivatives and their performance in advanced materials is a critical area of study. The position and number of fluorine atoms, as well as the nature of other substituents, have a profound impact on the material's electronic, optical, and physical properties.

The introduction of fluorine, a highly electronegative atom, generally lowers the HOMO and LUMO energy levels of a molecule. researchgate.net This can improve the stability of the material and facilitate charge injection from electrodes in electronic devices. In a study on pyrene-benzothiadiazole-based conjugated polymers, fluorination was investigated as a strategy to tune the material's properties for visible-light-driven hydrogen evolution. researchgate.net

The rigid and planar structure of the dibenzo[b,d]furan core contributes to high thermal stability and can promote ordered molecular packing, which is beneficial for charge transport. researchgate.net However, strong intermolecular interactions can sometimes lead to aggregation-caused quenching of fluorescence. chemrxiv.org Therefore, a key aspect of molecular design is to balance the planarity required for good charge transport with strategies to prevent aggregation, such as the introduction of bulky side groups.

Future Research Trajectories and Interdisciplinary Outlook

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic routes is a paramount goal in modern chemistry. For 1-Fluorodibenzo[b,d]furan and its derivatives, future research is poised to move beyond traditional, often harsh, synthetic methods.

One promising avenue is the adoption of "green chemistry" principles, such as organoautocatalysis. This approach avoids the use of expensive and often toxic heavy metal catalysts, relying instead on an in-situ generated organic molecule to catalyze the reaction. fau.eu Such systems can lead to high yields (up to 95%) in singular, domino-like processes at room temperature, significantly reducing energy consumption and toxic waste. fau.eu

Microwave-assisted synthesis represents another key area for innovation. researchgate.net This technique offers rapid heating, shorter reaction times, and often results in higher yields and cleaner reactions compared to conventional heating. researchgate.net A notable catalyst-free method for producing fluorinated dibenzofurans involves the reaction of 2,2'-difluoro-1,1'-biphenyls with potassium tert-butoxide under microwave irradiation. researchgate.net This process is highly efficient and relies on the t-BuOK to act as an O²⁻ synthon. researchgate.net

Furthermore, the development of one-pot synthesis protocols is crucial for efficiency. organic-chemistry.orgmdpi.com For instance, an efficient method for constructing the dibenzofuran (B1670420) core involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org These multi-reaction sequences in a single flask minimize laborious separation and purification steps, saving time, solvents, and energy. organic-chemistry.org

Synthesis StrategyKey FeaturesPotential Advantages
Organoautocatalysis Employs in-situ generated organic catalysts; avoids external metal catalysts.High efficiency, reduced toxicity, mild reaction conditions, sustainability. fau.eu
Microwave-Assisted Synthesis Uses microwave irradiation for heating.Reduced reaction time, high yields, lower side reactions, energy efficiency. researchgate.net
One-Pot Tandem Reactions Combines multiple synthetic steps (e.g., cross-coupling and cyclization) in a single reactor.Operational simplicity, high selectivity, reduced waste and purification steps. organic-chemistry.org

Advanced Computational Design and High-Throughput Screening

Computational chemistry and high-throughput screening (HTS) are becoming indispensable tools for accelerating the discovery and optimization of molecules like this compound.

Advanced computational methods, particularly those based on Density Functional Theory (DFT), allow for the in silico prediction of the optoelectronic properties of fluorinated and conjugated molecules. acs.org By modeling the impact of fluorination on the electronic structure, researchers can pre-select candidates with desirable properties for synthesis, saving significant time and resources. For complex systems like conjugated polymers, semiempirical methods calibrated to DFT data provide a rapid and accurate virtual screening approach. acs.org The use of generative AI methods is also on the horizon, capable of designing entirely new protein structures or catalysts from the ground up based on quantum chemistry calculations of the ideal active site. biorxiv.org

High-throughput screening (HTS) complements these computational efforts by enabling the rapid experimental testing of large libraries of compounds. For dibenzofuran derivatives, HTS assays are crucial for identifying lead compounds for various applications. nih.gov For example, HTS has been used to identify dibenzofuran-based inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis. nih.gov Bioassays such as the DR-CALUX® method also allow for the rapid screening of dibenzofurans and related molecules in environmental samples. researchgate.net This combination of computational prediction and rapid experimental validation creates a powerful discovery engine.

TechnologyApplication in Dibenzofuran ResearchKey Benefit
(Time-Dependent) Density Functional Theory ((TD)DFT) Predicts optoelectronic properties (e.g., IP, EA, optical gap) of fluorinated compounds.Accurate prediction of molecular properties to guide synthesis. acs.org
High-Throughput Virtual Screening Rapidly evaluates large virtual libraries of derivatives using lower-cost computational methods.Dramatically accelerates the identification of promising candidate molecules. acs.org
High-Throughput Experimental Screening Physically tests large numbers of compounds for specific biological or material properties.Identifies active compounds and validates computational predictions. nih.govdntb.gov.ua
Generative AI Designs novel molecular structures or catalysts de novo based on desired functional parameters.Opens the door to potent, purpose-built enzymes and materials without experimental optimization. biorxiv.org

Exploration of Novel Material Platforms and Application Domains

The unique electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials. The strategic placement of fluorine atoms can significantly influence molecular packing, electronic properties, and stability, opening up new application domains.

One of the most promising areas is in the field of liquid crystals. Fluorinated dibenzofuran and dibenzothiophene-based mesogens have been synthesized and shown to be effective for creating liquid crystals with large negative dielectric anisotropy, a critical property for modern display technologies. dntb.gov.ua The introduction of fluorine can enhance arene-perfluoroarene interactions, which helps in the formation of stable columnar mesophases—highly ordered structures essential for applications in organic electronics like sensors and solar cells. beilstein-journals.org

The dibenzofuran scaffold is also significant in medicinal chemistry and biological research. mdpi.commedchemexpress.com While research on this compound itself is specific, the broader class of fluorinated dibenzofurans is explored for various biological activities. mdpi.comnih.gov The fluorine atom can alter a molecule's metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in drug discovery. mdpi.com Future work will likely involve synthesizing and screening libraries of fluorinated dibenzofurans to explore their potential as therapeutic agents or biological probes. mdpi.commdpi.com

The inherent stability of the dibenzofuran ring system, sometimes found in the byproducts of industrial processes, also suggests its potential use in creating robust materials for demanding applications. nih.gov Research into incorporating the 1-fluorodibenzofuran moiety into larger, ladder-type O-heteroarenes could lead to novel, highly stable semiconducting materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Fluorodibenzo[b,d]furan, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or fluorination of dibenzofuran precursors. For example, radical cyclization reactions using Mn(III) acetate as a mediator can introduce fluorine substituents under controlled conditions . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (80–150°C), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor) significantly impact yield and purity. Post-synthesis purification via column chromatography or preparative TLC is critical to isolate isomers, as confirmed by NMR and LC/MS characterization .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, and how do their sensitivities compare?

  • Methodological Answer : Dynamic headspace-GC–MS offers superior sensitivity (30× higher signal-to-noise ratios) compared to static methods for volatile derivatives like this compound, as demonstrated in furan analysis in coffee . For non-volatile analogs, HPLC coupled with fluorescence detection or high-resolution mass spectrometry (HRMS) is preferred. Validation via spike-and-recovery experiments in matrices (e.g., biological fluids) ensures accuracy, with detection limits typically <1 ppb for GC–MS and <10 ppb for HPLC .

Q. How can structural elucidation of this compound be achieved using spectroscopic and computational methods?

  • Methodological Answer : FT-IR and Raman spectroscopy identify functional groups (e.g., C–F stretching at ~1,100 cm⁻¹), while X-ray crystallography resolves bond lengths and angles (e.g., planar C2v symmetry in dibenzofuran cores) . Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational frequencies and electronic properties, corroborating experimental data .

Advanced Research Questions

Q. What experimental strategies can discriminate between exogenous this compound exposure and endogenous formation in toxicological studies?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C- or ¹⁸F-tracers) allows tracking of exogenous vs. endogenous sources. For example, administering ¹³C4-labeled furan to rats enables differentiation via LC–MS/MS analysis of urinary metabolites (e.g., labeled vs. unlabeled furan-glutathione conjugates). Dose-response correlations (R² >0.9) validate biomarker specificity .

Q. How do reaction mechanisms and environmental factors influence the formation of fluorinated dibenzofuran derivatives during disinfection or thermal processes?

  • Methodological Answer : Chlorination or ozonation of phenolic precursors (e.g., 4-hydroxybenzoic acid) at pH 6–8 generates dibenzofuran intermediates, with fluorine incorporation via radical-mediated pathways. Elevated [Cl2]/[precursor] ratios (>6:1) and contact time (>4 days) favor fluorinated byproducts, as shown in disinfection studies . Thermal degradation of lignin or carbohydrates in food matrices (e.g., coffee) also forms furans, with temperature (>120°C) and Maillard reactions as key drivers .

Q. What statistical approaches are recommended to address multiple hypothesis testing in omics studies involving this compound-induced toxicity?

  • Methodological Answer : The Benjamini-Hochberg procedure controls the false discovery rate (FDR) in transcriptomics or metabolomics datasets, reducing Type I errors while retaining power compared to Bonferroni correction . For high-dimensional data (e.g., proteomics), LASSO regression selects relevant biomarkers by penalizing non-significant coefficients, improving model interpretability .

Q. How can exposure assessment models for this compound be validated against biomarker data in epidemiological cohorts?

  • Methodological Answer : Probable daily intake (PDI) models integrate urinary metabolite excretion rates (e.g., µg/24 h) with pharmacokinetic parameters (e.g., half-life, renal clearance). Linear regression of external dose vs. biomarker concentration (slope = 0.8–1.2) confirms validity, as shown in rodent studies . Population-scale exposure assessments (e.g., EFSA data) use Monte Carlo simulations to account for variability in food consumption and processing methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.